3-(2,2,2-Trifluoroethoxy)propan-1-ol
Overview
Description
3-(2,2,2-Trifluoroethoxy)propan-1-ol is a chemical compound with the CAS Number: 215929-99-0. It has a molecular weight of 158.12 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular formula of this compound is C5H9F3O2 . The InChI Code is 1S/C5H9F3O2/c6-5(7,8)4-10-3-1-2-9/h9H,1-4H2 .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
1. Synthesis of Epoxides and Sulfonium Salts
3-(2,2,2-Trifluoroethoxy)propan-1-ol has been utilized in the synthesis of highly stereocontrolled epoxides. For instance, the compound 1,1,1-Trifluoro-3-(phenylthio)propan-2-ol, which can be synthesized from this compound, was used to produce 1,1,1-trifluoro-2,3-epoxypropane. This substance also served as a precursor for sulfonium salt formation in subsequent reactions (Shimizu, Sugiyama, & Fujisawa, 1996).
2. Chemical Synthesis and Green Chemistry
Another application is found in the synthesis of potent cholesteryl ester transfer protein (CETP) inhibitors. An example includes the synthesis of (S)-1,1,1-trifluoro-3-{(R)-2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-5-[3-(trifluoromethoxy)phenyl]-3,4-dihydroquinolin-1(2H)-yl}propan-2-ol, highlighting the compound's role in producing complex organic molecules with high purity and yield in green chemistry contexts (Li et al., 2010).
3. Synthesis and Characterization of Metallo Compounds
The compound has also been used in synthesizing novel peripherally tetra substituted phthalocyanines. These substances, which have various applications in electrochemical technologies, were characterized using techniques like IR, NMR, and mass spectroscopy (Aktaş Kamiloğlu et al., 2018).
4. Molecular Spectroscopy of Ether Derivatives
In molecular spectroscopy, derivatives of this compound, such as tert-butyl ethers of glycerol, have been studied to understand their properties as oxygen additives in diesel fuel. Techniques like MS, NMR, IR, and Raman spectroscopy were employed for this purpose (Jamróz et al., 2007).
5. Studying Miscibility with Water
The influence of trifluoromethyl groups on the miscibility of fluorinated alcohols with water was studied using 1,1,1-Trifluoro-propan-2-ol, a related compound. This study provided insight into the behavior of fluorinated compounds in water, aiding the understanding of their unusual miscibility behavior compared to other fluorinated alcohols (Fioroni, Burger, Mark, & Roccatano, 2003).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
3-(2,2,2-Trifluoroethoxy)propan-1-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with alcohol dehydrogenase, an enzyme that catalyzes the oxidation of alcohols to aldehydes or ketones. The interaction between this compound and alcohol dehydrogenase involves the binding of the compound to the active site of the enzyme, leading to its subsequent oxidation. This interaction is crucial for understanding the metabolic pathways involving this compound .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. This inhibition can result in changes in gene expression, as the downstream effects of enzyme activity are altered. The molecular interactions of this compound are critical for understanding its biochemical and pharmacological properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term exposure to this compound can lead to changes in cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes. For example, high doses of this compound have been associated with toxic effects, including liver damage and oxidative stress. Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research and therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, which are responsible for its oxidation and subsequent metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. The study of these metabolic pathways is essential for understanding the compound’s role in biochemical processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, the compound may be transported into cells via specific membrane transporters, where it can exert its biochemical effects. Understanding the transport and distribution mechanisms is crucial for elucidating the compound’s pharmacokinetics .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Studying the subcellular localization of this compound provides insights into its biochemical and pharmacological properties .
Properties
IUPAC Name |
3-(2,2,2-trifluoroethoxy)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F3O2/c6-5(7,8)4-10-3-1-2-9/h9H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RARMGHAEERVMCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)COCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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